molecular formula C32H47F5O3S B601969 氟维司群,7β- CAS No. 407577-53-1

氟维司群,7β-

货号: B601969
CAS 编号: 407577-53-1
分子量: 606.79
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fulvestrant, also known as 7beta-Fulvestrant, is an estrogen receptor antagonist used to treat hormone-receptor (HR) positive, human epidermal growth factor receptor 2 (HER2)-negative advanced breast cancer in postmenopausal women who have not been previously treated with other medicines . It is a selective estrogen receptor degrader (SERD) and works by binding to the estrogen receptor and destabilizing it, causing the cell’s normal protein degradation processes to destroy it .


Synthesis Analysis

The synthesis of Fulvestrant involves complex chemical reactions. A study by Thirupathi Dongala et al. provides a detailed analysis of the chromatographic separation of fulvestrant . The study also discusses the system suitability parameters and the method’s sensitivity.


Molecular Structure Analysis

Fulvestrant is a steroidal 7α-alkylsulfinyl analog of 17β-estradiol . Its molecular formula is C32H47F5O3S . The molecule contains a total of 91 bonds, including 44 non-H bonds, 7 multiple bonds, 14 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 sulfoxide .


Chemical Reactions Analysis

Fulvestrant binds to estrogen receptors present in cancer cells and achieves its anti-estrogen effects through two separate mechanisms . First, fulvestrant binds to the receptors and downregulates them so that estrogen is no longer able to bind to these receptors .


Physical and Chemical Properties Analysis

Fulvestrant is a steroidal 7α-alkylsulfinyl analog of 17β-estradiol . Its molecular formula is C32H47F5O3S . The molecule contains a total of 91 bonds, including 44 non-H bonds, 7 multiple bonds, 14 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 sulfoxide .

科学研究应用

氟维司群在晚期乳腺癌治疗中的应用

氟维司群推荐用于芳香化酶抑制剂治疗后进展的激素受体阳性晚期乳腺癌患者。氟维司群与靶向治疗相结合,特别是在二线治疗中,已显示出良好的前景。研究表明,将氟维司群与细胞周期蛋白依赖性激酶 4/6 (CDK4/6) 抑制剂或磷脂酰肌醇 3 激酶 (PI3K)/雷帕霉素靶蛋白 (mTOR) 抑制剂相结合,可产生临床上有意义的无进展生存期改善。这表明氟维司群的作用机制可能涉及内分泌耐药途径的调节,当与靶向乳腺癌治疗中特定耐药机制的药物联合使用时可能是有益的(Sammons、Kornblum 和 Blackwell,2018)[https://consensus.app/papers/fulvestrantbased-combination-therapy-secondline-sammons/258cccc2d925501e823dbf717adbbf0f/?utm_source=chatgpt]

药理学特征和比较

氟维司群的药理学特征与其他内分泌疗法(如他莫昔芬和芳香化酶抑制剂)不同。它对性激素内分泌、骨代谢和脂质生化影响最小,使其成为晚期乳腺癌 (ABC) 的有价值的治疗方法。比较突出了氟维司群缺乏 CYP3A4 介导的药物相互作用,表明在多药方案中具有更安全的特征(Buzdar 和 Robertson,2006)[https://consensus.app/papers/fulvestrant-pharmacologic-profile-versus-existing-buzdar/03b0b86cccf65cd482d22fbb64850f6a/?utm_source=chatgpt]

氟维司群在一线和二线治疗中的应用

氟维司群在晚期乳腺癌的一线和二线治疗中的疗效已得到系统评价。虽然它显示出与他莫昔芬和芳香化酶抑制剂相似的疗效,但它以其良好的耐受性和对患者生活质量的评估而脱颖而出。这使氟维司群成为各种治疗方案中的可行选择,表明需要继续探索其在乳腺癌治疗不同阶段的用途(Kothari 和 Argenta,2010)[https://consensus.app/papers/treatment-advanced-breast-cancer-focus-fulvestrant-kothari/5a2a4269909055caa43e114d6751492b/?utm_source=chatgpt]

作用机制

Fulvestrant competitively and reversibly binds to estrogen receptors present in cancer cells and achieves its anti-estrogen effects through two separate mechanisms . First, fulvestrant binds to the receptors and downregulates them so that estrogen is no longer able to bind to these receptors .

安全和危害

Fulvestrant should be used with caution. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid prolonged or repeated exposure. Keep away from sources of ignition. Take precautionary measures against static discharge . It may cause harm to breast-fed children and is very toxic to aquatic life with long-lasting effects .

属性

IUPAC Name

(7S,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26+,27-,28-,29+,30-,41?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUXBMIQPBEWFH-MSCODYEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193748
Record name 7beta-Fulvestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407577-53-1
Record name Fulvestrant, 7beta-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0407577531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7beta-Fulvestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40193748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FULVESTRANT, 7.BETA.-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8HA5DT6RS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。